Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the esterification of 3,4,5-trihydroxybenzoic acid with dodecanol under acidic conditions to form the corresponding ester. This ester is then subjected to further reactions to introduce the tris(dodecyloxy)phenyl groups through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- exerts its effects involves interactions with specific molecular targets. The dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with hydrophobic regions of proteins. This can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(octyloxy)benzoic acid: Similar structure but with octyloxy groups instead of dodecyloxy groups.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups, used in the preparation of metal-organic frameworks.
Uniqueness
Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- is unique due to its multiple dodecyloxy substituents, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high lipophilicity and specific molecular interactions.
Properties
CAS No. |
186031-59-4 |
---|---|
Molecular Formula |
C136H240O14 |
Molecular Weight |
2099.3 g/mol |
IUPAC Name |
3,4,5-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C136H240O14/c1-10-19-28-37-46-55-64-73-82-91-100-139-124-109-120(110-125(140-101-92-83-74-65-56-47-38-29-20-11-2)132(124)145-106-97-88-79-70-61-52-43-34-25-16-7)117-148-130-115-123(136(137)138)116-131(149-118-121-111-126(141-102-93-84-75-66-57-48-39-30-21-12-3)133(146-107-98-89-80-71-62-53-44-35-26-17-8)127(112-121)142-103-94-85-76-67-58-49-40-31-22-13-4)135(130)150-119-122-113-128(143-104-95-86-77-68-59-50-41-32-23-14-5)134(147-108-99-90-81-72-63-54-45-36-27-18-9)129(114-122)144-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-119H2,1-9H3,(H,137,138) |
InChI Key |
GXPZLCQWWYDLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.